PDE5 Inhibitory Potency: Lorneic Acid A Is 6.9-Fold More Potent Than Lorneic Acid B
In a direct comparative assay under identical conditions, lorneic acid A inhibited human platelet PDE5 with an IC50 of 12.6 µM, whereas the closest structural analog, lorneic acid B, exhibited an IC50 of 87.1 µM [1]. This represents a 6.9-fold difference in potency that is directly attributable to the side-chain structural difference (conjugated double bond in A versus benzylic alcohol in B) [1].
| Evidence Dimension | PDE5 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 12.6 µM (12,600 nM) |
| Comparator Or Baseline | Lorneic acid B: IC50 = 87.1 µM (87,100 nM) |
| Quantified Difference | 6.9-fold greater potency for lorneic acid A |
| Conditions | Human platelet PDE5; [3H]cGMP to [3H]GMP conversion assay; 15 min pre-incubation with compound; 20 min reaction time; performed at Nippon Suisan Kaisha, Ltd. (BindingDB ID: BDBM50312003 and BDBM50312004) |
Why This Matters
For PDE5 inhibitor screening or assay development, lorneic acid A provides a significantly wider dynamic range and avoids the near-threshold inhibitory activity observed with lorneic acid B, reducing false-negative risk in high-throughput formats.
- [1] Iwata F, Sato S, Mukai T, Yamada S, Takeo J, Abe A, Okita T, Kawahara H. Lorneic acids, trialkyl-substituted aromatic acids from a marine-derived actinomycete. J Nat Prod. 2009 Nov;72(11):2046-8. BindingDB: BDBM50312003 (Lorneic acid A); BDBM50312004 (Lorneic acid B). View Source
